Cas no 66611-86-7 (3-Hydroxy-4-(1-oxopropyl)acetanilide)
3-Hydroxy-4-(1-oxopropyl)acetanilide Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-4-(1-oxopropyl)acetanilide
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- Inchi: 1S/C11H13NO3/c1-3-10(14)9-5-4-8(6-11(9)15)12-7(2)13/h4-6,15H,3H2,1-2H3,(H,12,13)
- InChI Key: OWCNKWDTKTZBJL-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C(=O)CC)C(O)=C1)(=O)C
Experimental Properties
- Melting Point: 161°C
3-Hydroxy-4-(1-oxopropyl)acetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643888-5mg |
N-(3-hydroxy-4-propionylphenyl)acetamide |
66611-86-7 | 98% | 5mg |
¥427.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643888-10mg |
N-(3-hydroxy-4-propionylphenyl)acetamide |
66611-86-7 | 98% | 10mg |
¥735.00 | 2024-05-04 |
3-Hydroxy-4-(1-oxopropyl)acetanilide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-Hydroxy-4-(1-oxopropyl)acetanilide
3-Hydroxy-4-(1-oxopropyl)acetanilide: A Comprehensive Overview
3-Hydroxy-4-(1-oxopropyl)acetanilide, identified by the CAS Registry Number 66611-86-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of acetanilides, has garnered attention due to its unique structural features and potential applications in drug development. The molecule is characterized by a hydroxyl group at the 3-position and an oxopropyl substituent at the 4-position of the acetanilide backbone, which contributes to its distinct chemical properties.
The synthesis of 3-Hydroxy-4-(1-oxopropyl)acetanilide involves a series of well-defined organic reactions, including nucleophilic acyl substitution and oxidation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for further studies. The compound's structure has been thoroughly analyzed using modern spectroscopic techniques such as NMR, IR, and mass spectrometry, providing insights into its conformational flexibility and stability.
One of the most promising aspects of 3-Hydroxy-4-(1-oxopropyl)acetanilide lies in its pharmacological activity. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, recent research has explored its role as a modulator of cellular signaling pathways, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. These findings underscore the compound's versatility and its potential to contribute to innovative therapeutic strategies.
The application of 3-Hydroxy-4-(1-oxopropyl)acetanilide extends beyond pharmacology into materials science. Its ability to form stable crystalline structures has led to investigations into its use as a building block for advanced materials with tailored optical and electronic properties. Furthermore, its compatibility with various polymer systems has opened avenues for its incorporation into biodegradable polymers for biomedical applications.
In terms of environmental impact, studies have shown that 3-Hydroxy-4-(1-oxopropyl)acetanilide exhibits low toxicity towards aquatic organisms, which is a critical factor for its safe utilization in industrial and medical settings. This attribute aligns with current trends towards sustainable chemistry and green manufacturing practices.
The future outlook for 3-Hydroxy-4-(1-oxopropyl)acetanilide is bright, with ongoing research focusing on enhancing its bioavailability and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials. Moreover, advancements in computational chemistry are enabling researchers to predict the compound's behavior under various physiological conditions, thereby facilitating rational drug design.
In conclusion, 3-Hydroxy-4-(1-oxopropyl)acetanilide, with its unique chemical structure and multifaceted applications, represents a compelling subject for further exploration. As research continues to uncover its full potential, this compound is poised to make significant contributions to both scientific knowledge and practical applications across diverse industries.
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